

An In-Depth Technical Guide to the Spectroscopic Properties of Solvent Blue 12

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent blue 12

Cat. No.: B1668949

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 12, also known by its chemical name 1-amino-4-(p-toluidino)-2-bromoanthraquinone and Colour Index (C.I.) number 62100, is a synthetic dye belonging to the anthraquinone class.^{[1][2]} These dyes are characterized by a core structure of 9,10-anthracenedione. The specific substitutions on this core determine the dye's color and other chemical properties. **Solvent Blue 12** is utilized in various industrial applications, including the coloration of plastics and other materials.^[3] For researchers and scientists, particularly in the fields of materials science and drug development, a thorough understanding of its spectroscopic properties is crucial for leveraging its potential as a molecular probe or for developing new materials with specific optical characteristics.

This technical guide provides a comprehensive overview of the spectroscopic properties of **Solvent Blue 12**, including its absorption and emission characteristics. It details experimental protocols for the measurement of these properties and explores the influence of the solvent environment on its spectral behavior.

Chemical and Physical Properties

A foundational understanding of the basic properties of **Solvent Blue 12** is essential before delving into its spectroscopic characteristics.

Property	Value	Reference
Chemical Name	1-amino-4-(p-toluidino)-2-bromoanthraquinone	[2]
C.I. Name	Solvent Blue 12	[1]
C.I. Number	62100	[1]
CAS Number	128-83-6	[2]
Molecular Formula	C ₂₁ H ₁₅ BrN ₂ O ₂	[2]
Molecular Weight	407.26 g/mol	[2]

Spectroscopic Properties

The vibrant blue color of **Solvent Blue 12** arises from its selective absorption of light in the visible region of the electromagnetic spectrum. This absorption is a consequence of the promotion of electrons from lower energy molecular orbitals to higher energy ones, primarily through $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions, which are characteristic of anthraquinone dyes.[\[4\]](#) The emission properties, or fluorescence, are also a key aspect of its spectroscopic profile, though many anthraquinone derivatives exhibit low fluorescence quantum yields.

Due to a lack of extensive published data specifically for **Solvent Blue 12**, the following tables are presented as a template for expected data. The values for related anthraquinone dyes are included to provide a comparative context.

Absorption Spectra

The position of the maximum absorption wavelength (λ_{max}) of **Solvent Blue 12** is expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[\[5\]](#) In polar solvents, a bathochromic (red) shift is often observed for dyes with polar excited states.[\[6\]](#)

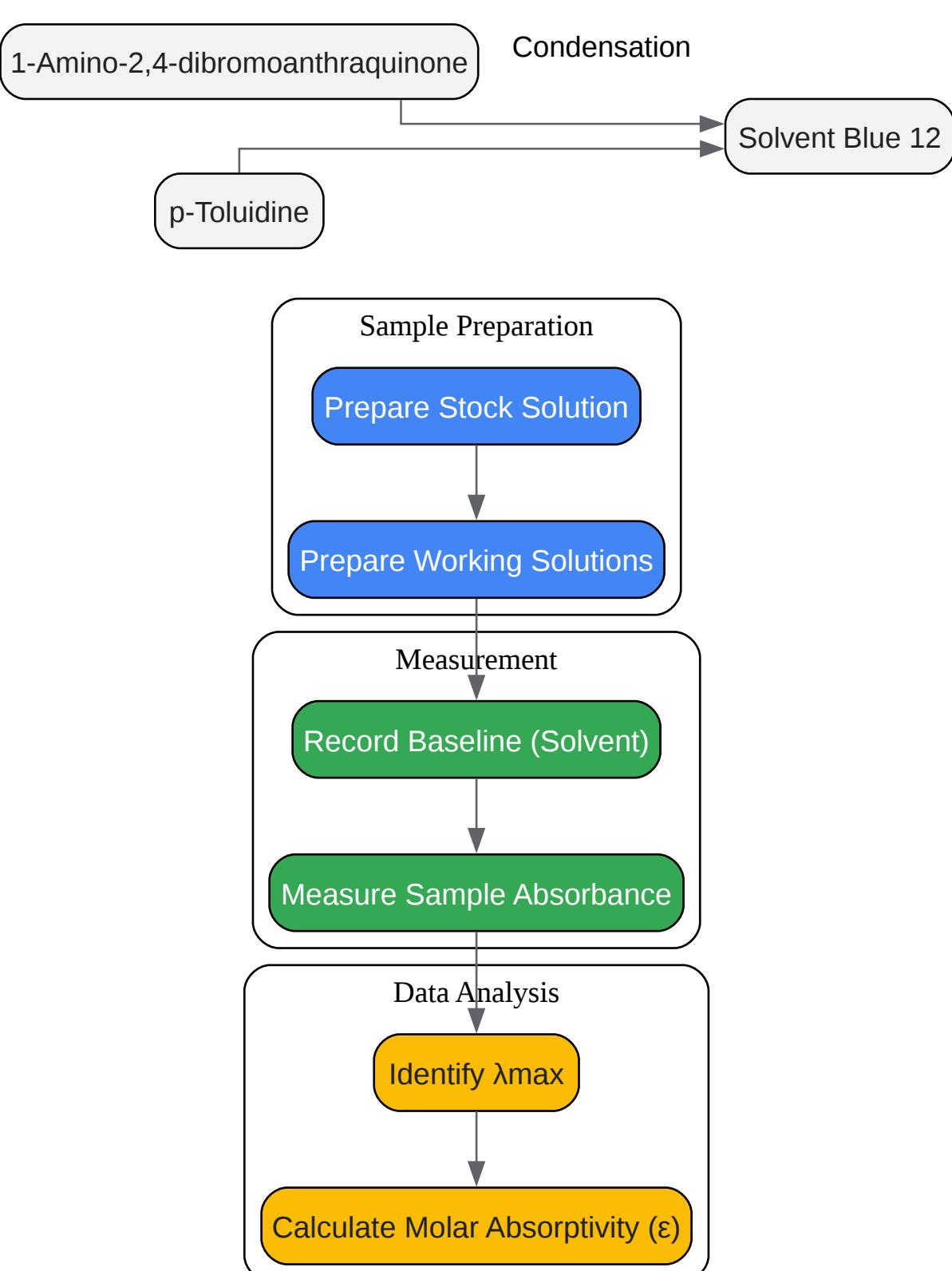
Table 1: Anticipated UV-Visible Absorption Data for **Solvent Blue 12** in Various Solvents

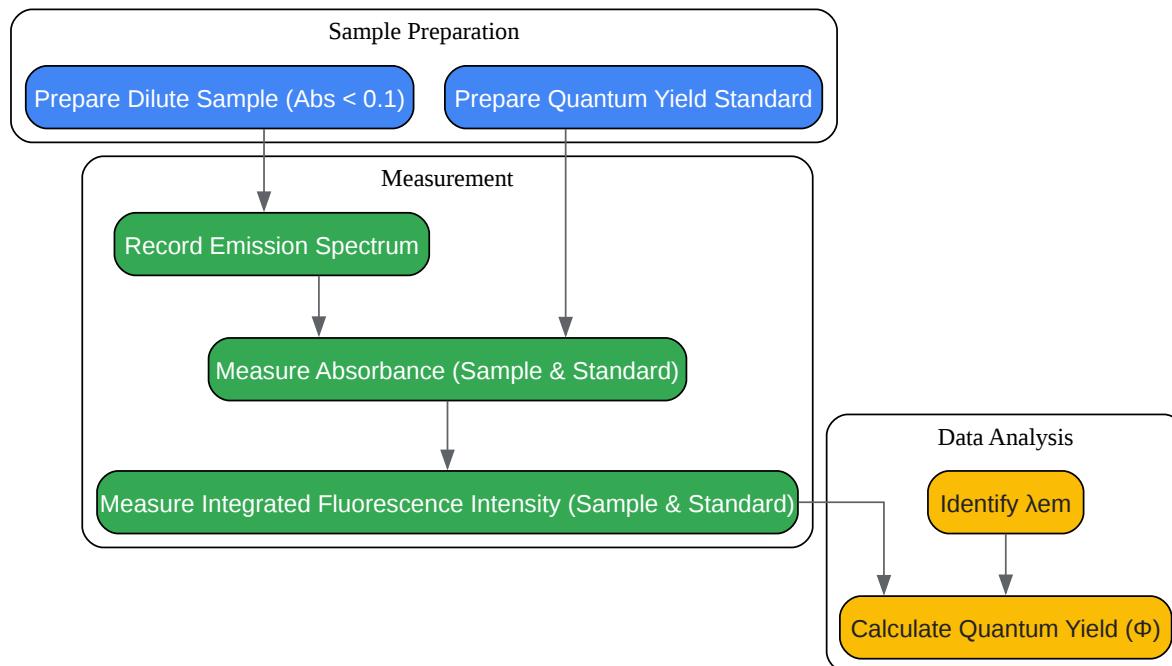
Solvent	Dielectric Constant (ϵ)	λ_{max} (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)
Hexane	1.88	Data not available	Data not available
Toluene	2.38	Data not available	Data not available
Chloroform	4.81	Data not available	Data not available
Ethanol	24.55	Data not available	Data not available
Methanol	32.6	Data not available	Data not available
Acetonitrile	37.5	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	46.7	Data not available	Data not available

Emission Spectra

The fluorescence emission of **Solvent Blue 12**, like its absorption, is sensitive to the solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the change in geometry and electronic distribution of the molecule upon excitation.

Table 2: Anticipated Fluorescence Emission Data for **Solvent Blue 12** in Various Solvents


Solvent	$\lambda_{\text{excitation}}$ (nm)	$\lambda_{\text{emission}}$ (nm)	Quantum Yield (Φ)
Hexane	Data not available	Data not available	Data not available
Toluene	Data not available	Data not available	Data not available
Chloroform	Data not available	Data not available	Data not available
Ethanol	Data not available	Data not available	Data not available
Methanol	Data not available	Data not available	Data not available
Acetonitrile	Data not available	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	Data not available	Data not available	Data not available


Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable spectroscopic data. The following sections outline the methodologies for measuring the absorption and emission spectra of **Solvent Blue 12**.

Synthesis of Solvent Blue 12

The synthesis of **Solvent Blue 12** is typically achieved through the condensation of 1-amino-2,4-dibromoanthraquinone with p-toluidine.[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Amino-2-bromo-4-p-toluidinoanthraquinone webbook.nist.gov
- 3. medchemexpress.com [medchemexpress.com]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing)
DOI:10.1039/C9RA01275C [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Properties of Solvent Blue 12]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668949#spectroscopic-properties-of-solvent-blue-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com